molecular formula C19H21N3O2S2 B2372181 N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 440328-61-0

N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide

Cat. No.: B2372181
CAS No.: 440328-61-0
M. Wt: 387.52
InChI Key: YBOXDRZVDIDHJO-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide is a complex organic compound with the molecular formula C19H21N3O2S2 and a molecular weight of 387.52. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a benzyl group, and a sulfanylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the butyl group and the benzyl group. The final step involves the formation of the sulfanylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve similar steps but are scaled up and optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide can be compared with other similar compounds, such as:

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Sulfanylacetamide derivatives: These compounds have similar sulfanylacetamide moieties but different core structures. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-2-3-10-22-18(24)17-15(9-11-25-17)21-19(22)26-13-16(23)20-12-14-7-5-4-6-8-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOXDRZVDIDHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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